Neopentyl glycol

Description

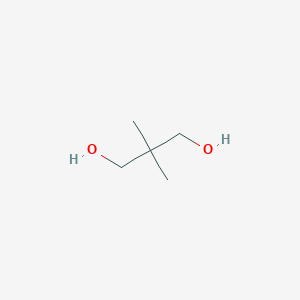

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCVBVWXLSEKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2, Array | |

| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77498-68-1 | |

| Record name | Poly[oxy(2,2-dimethyl-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77498-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027036 | |

| Record name | 2,2-Dimethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dimethylpropane-1,3-diol is a white crystalline solid. Melting point 130 °C., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Colorless to white hygroscopic solid; [ICSC] White hygroscopic crystals with a mild odor; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neopentyl glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

406.4 °F at 760 mmHg (USCG, 1999), 207 °C, 210 °C | |

| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

225 °F (USCG, 1999), 265 °F (129 °C) (open cup), 107 °C | |

| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 83 g/100 mL at 20 °C, Solubility in water approximately 65% wet weight, Soluble in water, Freely soluble in alcohol, ether, For more Solubility (Complete) data for Neopentyl glycol (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 83 | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.6 (Air =1), Relative vapor density (air = 1): 3.6 | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.22 [mmHg], 1.27X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 30 | |

| Record name | Neopentyl glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities may include neopentyl glycol monoformate, neopentyl glycol monoisobutyrate, 2,2,4-trimethyl-1,3-pentanediol, and the cyclic acetal from the reaction of hydroxypivaldehyde and neopentyl glycol. | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from benzene, Crystalline solid | |

CAS No. |

126-30-7 | |

| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neopentyl glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neopentyl glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI80HXD6S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

260.6 °F (USCG, 1999), 129.3 °C, 127 °C | |

| Record name | 2,2-DIMETHYLPROPANE-1,3-DIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neopentyl glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8424 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NEOPENTYL GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0305 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of Neopentyl Glycol via Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of neopentyl glycol (NPG) through the catalytic hydrogenation of hydroxypivaldehyde (HPA). This method is a cornerstone of industrial NPG production, offering high yields and purity while avoiding the formation of stoichiometric salt byproducts inherent in alternative routes like the Cannizzaro reaction.[1] This guide provides a comprehensive overview of the synthesis pathway, detailed experimental protocols, a comparative analysis of various catalytic systems, and methods for purification of the final product.

Synthesis Pathway Overview

The production of this compound via hydrogenation is a two-step process. The first step involves the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to produce the intermediate, hydroxypivaldehyde (HPA).[2][3] The second and focal step of this guide is the catalytic hydrogenation of HPA to yield this compound.[2][3]

The overall chemical transformation is as follows:

Step 1: Aldol Condensation

Isobutyraldehyde + Formaldehyde → Hydroxypivaldehyde

Step 2: Hydrogenation

Hydroxypivaldehyde + H₂ → this compound

This guide will focus on the second step, the hydrogenation of HPA.

Logical Flow of NPG Synthesis via Hydrogenation

Caption: Overall Synthesis Pathway of this compound via Hydrogenation.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of NPG, from catalyst preparation to the final purification of the product. These protocols are synthesized from various sources to provide a comprehensive guide.

Catalyst Preparation

A variety of catalysts are effective for the hydrogenation of HPA, with copper-based and nickel-based catalysts being the most common.

Protocol 2.1.1: Preparation of Barium-Promoted Copper Chromite Catalyst

This protocol is adapted from procedures described for the preparation of copper chromite catalysts.[4][5]

-

Solution A Preparation: In a suitable vessel, dissolve 26 g (0.1 mole) of barium nitrate (B79036) in 800 mL of distilled water and warm the solution to 70°C. Once dissolved, add 218 g (0.9 mole) of copper nitrate trihydrate and stir at 70°C until a clear solution is obtained.[5]

-

Solution B Preparation: In a separate vessel, dissolve 126 g (0.5 mole) of ammonium (B1175870) dichromate in 600 mL of distilled water. To this solution, add 150 mL of 28% aqueous ammonia.[5]

-

Precipitation: While stirring, pour the warm nitrate solution (Solution A) in a thin stream into the ammonium chromate (B82759) solution (Solution B). An orange precipitate will form.[5]

-

Filtration and Drying: Collect the precipitate by filtration and press it to remove as much liquid as possible. Dry the solid in an oven at 75-80°C for 12 hours.[5]

-

Decomposition: Pulverize the dried solid and decompose it by heating over a free flame in a porcelain casserole. Heat the mass just enough to initiate decomposition.[5]

-

Washing: After cooling, transfer the ignition residue to a beaker containing 1.2 L of 10% acetic acid and stir for 10 minutes. Allow the solid to settle, decant the acid solution, and repeat the extraction with a fresh portion of 10% acetic acid.[5]

-

Final Preparation: After the second acid wash, filter the catalyst, wash it with distilled water until the filtrate is neutral, and then dry it thoroughly.

Hydrogenation of Hydroxypivaldehyde

The following is a general procedure for the hydrogenation of HPA in a laboratory setting.

Protocol 2.2.1: Batch Hydrogenation using a High-Pressure Reactor

-

Reactor Setup: The hydrogenation reaction is typically carried out in a high-pressure autoclave or a stainless steel tubular reactor.[6] For a batch process, a stirred autoclave is suitable. Ensure the reactor is clean, dry, and properly sealed.

-

Charging the Reactor: Charge the autoclave with the crude hydroxypivaldehyde (HPA), a suitable solvent (e.g., water, methanol (B129727), or a mixture), and the prepared catalyst (e.g., 0.2 to 15 wt% of the HPA).[7]

-

Inerting and Pressurizing: Seal the reactor and purge it several times with an inert gas like nitrogen to remove any air. Then, pressurize the reactor with hydrogen to the desired reaction pressure.

-

Reaction: Begin stirring and heat the reactor to the desired temperature. The reaction conditions can vary significantly depending on the catalyst used (see Table 1). Monitor the pressure and temperature throughout the reaction. The reaction is typically complete when hydrogen uptake ceases.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated area.

-

Product Recovery: Open the reactor and recover the reaction mixture. Separate the catalyst from the liquid product by filtration. The crude NPG solution is now ready for purification.

Purification of this compound

The crude NPG from the hydrogenation reaction contains unreacted starting materials, byproducts, and solvent. Purification is typically achieved through distillation or crystallization.[3][7]

Protocol 2.3.1: Purification by Vacuum Distillation

Vacuum distillation is often preferred to prevent thermal decomposition of NPG at its atmospheric boiling point (208-210°C).[7]

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (e.g., packed with Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump).[8][9] Ensure all glass joints are properly sealed with vacuum grease.[8]

-

Charging the Flask: Charge the distillation flask with the crude NPG solution. Add a stir bar for smooth boiling.[8]

-

Distillation Process:

-

Begin stirring and apply vacuum to the system.

-

Once a stable, low pressure is achieved, begin heating the distillation flask.

-

Collect the initial fraction, which will contain lower-boiling impurities like residual solvent and unreacted aldehydes.[7]

-

As the temperature rises, the pure NPG will begin to distill. Collect the NPG fraction at its reduced pressure boiling point.

-

Higher-boiling impurities will remain in the distillation flask.[7]

-

-

Product Collection: Collect the purified NPG in a clean receiving flask. Once the distillation is complete, cool the system down before carefully releasing the vacuum.

Protocol 2.3.2: Purification by Crystallization

Crystallization is another effective method for obtaining high-purity NPG.[3][7]

-

Solvent Selection: NPG is soluble in water and some organic solvents like methanol and ethanol.[7] A mixed solvent system can also be used to enhance purification.[7]

-

Dissolution: Dissolve the crude NPG in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.[7]

-

Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure NPG crystals. Most impurities will remain dissolved in the mother liquor.[7]

-

Isolation and Drying: Isolate the NPG crystals by filtration or centrifugation.[7] Wash the crystals with a small amount of cold, pure solvent to remove any adhering impurities.[7] Dry the purified NPG crystals, for example, in a vacuum oven.

Data Presentation: Comparison of Hydrogenation Methods

The following tables summarize quantitative data from various studies on the synthesis of NPG via hydrogenation, allowing for a clear comparison of different catalytic systems and reaction conditions.

Table 1: Hydrogenation of Hydroxypivaldehyde to this compound - Reaction Conditions and Performance

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | HPA Conversion (%) | NPG Selectivity (%) | NPG Yield (%) | Reference |

| Copper-Aluminum | 100 - 180 | 1.5 - 4.0 | Not specified | - | - | - | [6] |

| Copper/Silicon | 200 - 250 | 3.0 - 5.0 | Not specified | - | - | - | [6] |

| Copper Chromite | 160 | ~6.9 | Methanol | - | - | - | [6] |

| CuO/BaO on Carrier | 100 - 250 | 10 - 25 | Alcohol/Water | 99.2 - 99.8 | - | 99.2 - 99.7 | [6] |

| CuO/ZnO with Al promoter | 110 - 180 | 0.1 - 3.4 | Not specified | 100 | 100 | - | [6] |

| Raney Nickel | 120 - 180 | 0.7 - 10.3 | Not specified | - | - | >98 (purity) | [6] |

| Ru/Al₂O₃ | 120 | 5.4 | Water/Isopropanol | - | >99 | - | [7] |

| Pt-Ru-W | 60 - 150 | 0.1 - 4.9 | Water | 98.0 - 100 | 100 | - | [1] |

Note: A dash (-) indicates that the data was not specified in the cited source.

Mandatory Visualizations

Experimental Workflow for NPG Synthesis

Caption: Detailed Experimental Workflow for NPG Synthesis via Hydrogenation.

References

- 1. EP0343475A2 - Process for producing this compound - Google Patents [patents.google.com]

- 2. US5030609A - Process for producing a hydrogenation catalyst of copper chromite - Google Patents [patents.google.com]

- 3. jiuanchemical.com [jiuanchemical.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. koyonchem.com [koyonchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. usalab.com [usalab.com]

An In-depth Technical Guide to Neopentyl Glycol: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of neopentyl glycol (NPG), a unique and versatile diol. This document details its chemical structure, physicochemical properties, synthesis, purification, and analytical methods. The information is intended to support research and development activities where high-performance polyalcohols are required.

Chemical Structure and Identification

This compound, systematically named 2,2-dimethylpropane-1,3-diol, is a white, crystalline organic compound.[1] Its chemical formula is C5H12O2, and its structure is characterized by a central quaternary carbon atom bonded to two methyl groups and two hydroxymethyl (-CH2OH) groups.[1] This neopentyl structure imparts exceptional thermal and chemical stability to the molecule and its derivatives.[2]

The defining structural feature of NPG is the presence of two primary hydroxyl groups on a compact, sterically hindered backbone. This arrangement is responsible for its high reactivity in esterification reactions while providing resistance to hydrolysis and oxidation in the resulting polymers.[1]

| Identifier | Value |

| IUPAC Name | 2,2-dimethylpropane-1,3-diol[3] |

| CAS Number | 126-30-7[3] |

| Molecular Formula | C5H12O2[4] |

| Molecular Weight | 104.15 g/mol [4] |

| SMILES | CC(C)(CO)CO[3] |

| InChI Key | SLCVBVWXLSEKPL-UHFFFAOYSA-N[3] |

Physicochemical and Thermodynamic Properties

This compound is a white, hygroscopic crystalline solid at room temperature with a sweetish odor.[3][5] Its physical and thermodynamic properties are summarized in the tables below.

Physical Properties

| Property | Value |

| Melting Point | 127-130 °C[3][6] |

| Boiling Point | 208-210 °C[4][6] |

| Density | 1.06 g/cm³ at 20 °C[4] |

| Vapor Pressure | 0.22 mmHg at 25 °C[3] |

| Flash Point | 109 °C (TCC)[6] |

| Autoignition Temperature | 399 °C[7] |

| Water Solubility | 830 g/L at 20 °C[4] |

Solubility in Organic Solvents

This compound exhibits good solubility in polar organic solvents and is moderately soluble in nonpolar aromatic solvents, particularly when heated. It is relatively insoluble in aliphatic and cycloaliphatic hydrocarbons.[4]

| Solvent | Solubility |

| Ethanol | Very soluble[4] |

| Diethyl Ether | Very soluble[4] |

| Acetone | Good solubility[8] |

| Benzene | Soluble[4] |

| Chloroform | Soluble[4] |

| Toluene | Moderately soluble (hot)[4] |

A study by Wang et al. (2010) measured the solubility of this compound in various organic solvents at different temperatures.[1] The data from this study can be used to create detailed solubility curves for specific applications.

Thermodynamic Properties

| Property | Value |

| Enthalpy of Fusion | 4.44 kJ/mol[9] |

| Enthalpy of Vaporization | 79.4 kJ/mol at 415 K[3] |

| Enthalpy of Combustion (solid) | -2994.9 kJ/mol[10] |

| Solid Phase Heat Capacity (Cp,solid) | 185.8 J/mol·K at 298.15 K[10] |

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

The industrial synthesis of this compound involves a two-step process: an aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to form hydroxypivaldehyde, followed by a reduction of the intermediate.[11] The reduction can be achieved either through a Cannizzaro reaction with excess formaldehyde or by catalytic hydrogenation.[11] The following is a representative laboratory-scale protocol based on the hydrogenation route.

Materials:

-

Isobutyraldehyde

-

Paraformaldehyde

-

Triethylamine (B128534) (catalyst)

-

Methanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde, paraformaldehyde, and triethylamine in a molar ratio of approximately 1:1.07:0.06.[12]

-

Heat the mixture to 75 °C with constant stirring.[12]

-

Maintain the reaction at this temperature for 3.5 hours to ensure a high conversion of isobutyraldehyde.[12] The reaction progress can be monitored by techniques such as gas chromatography.

-

After the reaction is complete, cool the mixture to room temperature. The resulting product is crude hydroxypivaldehyde.

Materials:

-

Crude hydroxypivaldehyde from Step 1

-

Raney Nickel or Copper Chromite (catalyst)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

Transfer the crude hydroxypivaldehyde to a high-pressure autoclave.

-

Add a suitable hydrogenation catalyst, such as Raney Nickel or copper chromite.[13]

-

Seal the autoclave and purge with nitrogen gas before introducing hydrogen.

-

Pressurize the reactor with hydrogen gas to approximately 4.0 MPa.[12]

-

Heat the reactor to 100 °C while stirring vigorously.[12]

-

Maintain these conditions until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The filtrate is crude this compound.

Purification of this compound

Crude this compound can be purified by distillation or crystallization.[14]

Materials:

-

Crude this compound

-

Distilled water or a mixture of water and ethanol

-

Beaker

-

Hot plate with magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot distilled water (or a water/ethanol mixture) to form a saturated solution.[14]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce crystallization.

-

Collect the this compound crystals by vacuum filtration using a Büchner funnel.[14]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[14]

-

Dry the purified crystals in a vacuum oven.

Analysis of this compound

The purity and identity of this compound can be determined using various analytical techniques.

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[15]

Procedure Outline:

-

Prepare a dilute solution of the this compound sample in a suitable solvent, such as methanol.[16]

-

Inject a small volume of the solution into the GC-MS instrument.

-

The sample is vaporized and separated based on the components' boiling points and interactions with the GC column.

-

The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum is used to identify the compounds.[16]

-

FTIR Spectroscopy: The presence of the characteristic broad O-H stretching band around 3300 cm⁻¹ and C-O stretching vibrations confirms the alcohol functional groups.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The ¹H NMR spectrum will show signals corresponding to the hydroxyl protons, the methylene (B1212753) protons, and the methyl protons. The ¹³C NMR will show distinct signals for the different carbon atoms in the molecule.

Visualizations

Industrial Synthesis Workflow

Caption: Industrial synthesis workflow for this compound.

Laboratory Purification by Crystallization

Caption: Experimental workflow for purification of this compound by crystallization.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 126-30-7 [m.chemicalbook.com]

- 4. Buy this compound | PENPET - Chemical trading company [penpet.com]

- 5. parchem.com [parchem.com]

- 6. jiuanchemical.com [jiuanchemical.com]

- 7. What is the solubility of this compound (CAS 126 - 30 - 7) in organic solvents? - Blog [zbchemic.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound (CAS 126-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Development of Methods for the Synthesis of this compound by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jiuanchemical.com [jiuanchemical.com]

- 13. koyonchem.com [koyonchem.com]

- 14. This compound - analysis - Analytice [analytice.com]

- 15. jppres.com [jppres.com]

- 16. researchgate.net [researchgate.net]

"CAS number 126-30-7 experimental data"

An In-depth Technical Guide to the Experimental Data of Neopentyl Glycol (CAS No. 126-30-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NPG), identified by CAS number 126-30-7, is a white, crystalline organic compound with the IUPAC name 2,2-dimethylpropane-1,3-diol.[1][2] Its unique branched structure imparts high chemical and thermal stability, making it a crucial building block in the synthesis of polyesters, paints, lubricants, and plasticizers.[1][3][4] In the manufacturing of polyesters, NPG enhances the product's stability against heat, light, and water.[1][4] This technical guide provides a comprehensive overview of the experimental data available for this compound, focusing on its physicochemical properties, toxicological profile, and relevant experimental protocols.

Physicochemical Properties

This compound is a white crystalline solid that is hygroscopic and soluble in water, benzene, and chloroform, and highly soluble in ethanol (B145695) and diethyl ether.[2][3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C5H12O2 | [5][6][7] |

| Molecular Weight | 104.15 g/mol | [2][6][7] |

| Melting Point | 127-130 °C | [2][6][7] |

| Boiling Point | 208-210 °C | [1][6][7] |

| Density | 1.03 - 1.1 g/cm³ at 20 °C | [7][8] |

| Vapor Pressure | 30 mmHg at 140 °C | [6] |

| Water Solubility | 83 g/100mL at 20°C | [1] |

| Appearance | White crystalline solid | [2][3][5] |

Toxicological Data

This compound exhibits relatively low acute toxicity. It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation.[5][8]

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | >5000 mg/kg | [5] |

| LD50 | Guinea pig | Dermal | >4000 mg/kg | [5] |

| LC50 | Rat | Inhalation | 51.2 ppm (4 hours) | [5] |

| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 100 mg/kg/day | [6] |

| Reproductive Toxicity (NOAEL) | - | - | 1000 mg/kg/day | [6] |

Ecotoxicity:

| Test | Species | Value | Exposure Time | Reference(s) |

| LC50 | Oryzias latipes (Japanese rice fish) | > 10,000 mg/l | 48 h | [9] |

| EC50 | Daphnia magna (Water flea) | > 500 mg/l | 48 h | [9] |

| EC50 | Desmodesmus subspicatus (Green algae) | > 500 mg/l | 72 h | [9] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving an aldol (B89426) reaction followed by either a Cannizzaro reaction or hydrogenation.[1][10]

1. Aldol Condensation:

-

Reactants: Formaldehyde (B43269) and isobutyraldehyde (B47883).[1]

-

Process: These reactants undergo an aldol condensation to form the intermediate, hydroxypivaldehyde.[1]

2. Conversion to this compound:

-

Variant 1: Cannizzaro Reaction: The intermediate hydroxypivaldehyde is treated with excess formaldehyde in the presence of a concentrated inorganic hydroxide (B78521) solution. This method also produces an equimolar amount of formic acid, which is neutralized by the alkaline catalyst.[10]

-

Variant 2: Hydrogenation: The hydroxypivaldehyde is hydrogenated to this compound. This can be achieved using a catalyst such as palladium on carbon.[1][10]

Caption: Industrial synthesis pathways of this compound.

Purification of this compound

Impurities in this compound can include unreacted starting materials and by-products from side reactions.[11] Common purification methods include distillation and crystallization.[11]

-

Distillation: Due to the difference in boiling points, NPG can be separated from lower-boiling impurities like unreacted isobutyraldehyde and formaldehyde, and higher-boiling side-products. Vacuum distillation is often employed in industrial settings.[11]

-

Crystallization: This method leverages the solubility differences between NPG and its impurities in a suitable solvent, such as water. The impure NPG is dissolved in a hot solvent and then cooled slowly, allowing pure NPG crystals to form while impurities remain in the solution.[11]

Caption: General workflow for the purification of this compound.

Esterification Reaction Kinetics

The kinetics of this compound esterification with various carboxylic acids have been studied to understand the reaction rates and mechanisms.

-

Experimental Setup: The experiments are typically carried out in a batch reactor. One of the reaction products, water, is continuously removed by purging with nitrogen to drive the reaction forward.[12]

-

Catalysts: Both homogeneous catalysts (e.g., p-toluene sulfonic acid) and heterogeneous catalysts (e.g., Dowex 50WX2, Amberlyst 15) have been used.[12]

-

Analysis: Samples are withdrawn from the reactor at various time intervals and analyzed using gas-liquid chromatography (GLC) to determine the concentrations of reactants and products.[12]

-

Reaction Scheme: The esterification proceeds in a stepwise manner, first forming a monoester, which can then react further to form a diester. A disproportionation reaction can also occur where the diester and NPG react to form the monoester.[12]

Caption: Reaction scheme for the esterification of this compound.

Conclusion

This compound (CAS No. 126-30-7) is a well-characterized compound with a range of available experimental data. Its physicochemical properties and toxicological profile are well-documented, indicating low acute toxicity. The industrial synthesis and purification processes are established, with ongoing research focusing on optimizing reaction conditions and catalyst efficiency. The understanding of its reaction kinetics, particularly in esterification, is crucial for its application in the polymer and lubricant industries. This guide provides a foundational understanding for professionals working with this versatile chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sanjaychemindia.com [sanjaychemindia.com]

- 4. atamankimya.com [atamankimya.com]

- 5. dl.iranchembook.ir [dl.iranchembook.ir]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. multichemindia.com [multichemindia.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. koyonchem.com [koyonchem.com]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of Neopentyl Glycol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of neopentyl glycol (NPG) in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where NPG is utilized as a key intermediate.

This compound (2,2-dimethyl-1,3-propanediol), a white, crystalline solid at room temperature, is a unique polyalcohol with a highly stable and compact structure.[1][2] Its solubility characteristics are crucial for its application in the synthesis of polyesters, resins, coatings, plasticizers, and lubricants.[3][4][5] This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, NPG exhibits high solubility in polar organic solvents such as alcohols and ketones, moderate solubility in aromatic hydrocarbons, and low solubility in non-polar aliphatic and cycloaliphatic hydrocarbons.[1][6] The hydroxyl groups in NPG's structure allow for hydrogen bonding with polar solvents, facilitating its dissolution.[6]

The following table summarizes the mole fraction solubility (x₁) of this compound in several organic solvents at various temperatures, as determined by the laser monitoring technique.

| Temperature (K) | Toluene | Ethyl Acetate | Acetone | Isobutanol |

| 286.85 | 0.0048 | 0.0482 | 0.1345 | 0.1458 |

| 290.15 | 0.0059 | 0.0579 | 0.1532 | 0.1643 |

| 293.45 | 0.0072 | 0.0691 | 0.1739 | 0.1846 |

| 296.75 | 0.0087 | 0.0821 | 0.1968 | 0.2069 |

| 300.05 | 0.0105 | 0.0971 | 0.2221 | 0.2314 |

| 303.35 | 0.0126 | 0.1143 | 0.2499 | 0.2583 |

| 306.65 | 0.0151 | 0.1341 | 0.2805 | 0.2879 |

| 309.95 | 0.0180 | 0.1568 | 0.3141 | 0.3204 |

| 313.25 | 0.0214 | 0.1828 | 0.3509 | 0.3561 |

| 316.55 | 0.0254 | 0.2125 | 0.3912 | 0.3953 |

| 319.85 | 0.0301 | 0.2464 | 0.4353 | 0.4384 |

| 323.15 | 0.0356 | 0.2850 | 0.4834 | 0.4856 |

| 326.45 | 0.0421 | 0.3289 | 0.5358 | 0.5375 |

| 329.75 | 0.0496 | 0.3787 | 0.5928 | 0.5944 |

| 332.70 | 0.0575 | 0.4298 | 0.6498 | 0.6512 |

Data extracted from a study by Zhou C. et al. on the measurement and correlation of solubilities of this compound in solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several well-established methods can be employed, with the choice depending on the properties of the solute and solvent, the required accuracy, and the available equipment.

Static Equilibrium Method (Shake-Flask Method)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Sample Preparation: An excess of finely powdered this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or a jacketed glass reactor). The use of excess solid ensures that equilibrium with the solid phase is achieved.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful filtration through a chemically inert membrane filter (e.g., PTFE) to obtain a clear, particle-free saturated solution. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness in a pre-weighed container. The mass of the remaining solid residue corresponds to the amount of dissolved this compound.

-

Chromatographic Methods (e.g., GC, HPLC): A sample of the saturated solution is appropriately diluted and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known NPG concentrations.

-

Spectroscopic Methods: If NPG or a derivative has a suitable chromophore, UV-Vis spectroscopy can be used for quantification against a standard curve.

-

Dynamic Method (Laser Monitoring Technique)

This method involves monitoring the dissolution of the solute in the solvent as the temperature is changed.

Principle: A mixture of the solute and solvent is heated at a controlled rate while being continuously monitored by a laser beam. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

Detailed Methodology:

-

Sample Preparation: A precise amount of this compound is added to a known volume or mass of the organic solvent in a jacketed glass vessel equipped with a stirrer and a temperature probe.

-

Heating and Monitoring: The solution is stirred continuously while the temperature is slowly increased at a constant rate. A laser beam is passed through the solution, and the light transmission is monitored by a detector.

-

Endpoint Detection: As long as solid particles are present, the laser beam will be scattered, resulting in a low light transmission. When the last crystal of this compound dissolves, the solution becomes clear, and the light transmission increases sharply. The temperature at which this sharp increase occurs is recorded as the equilibrium saturation temperature for the prepared concentration.

-

Data Collection: By repeating this procedure with different initial concentrations of this compound, a solubility curve (solubility versus temperature) can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent using the static equilibrium (shake-flask) method followed by gravimetric analysis.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

References

- 1. This compound CAS#: 126-30-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (NPG) for Lubricants & Plasticizers | PENPET [penpet.com]

- 6. What is the solubility of this compound (CAS 126 - 30 - 7) in organic solvents? - Blog [zbchemic.com]

An In-depth Technical Guide to the Thermal Stability of Neopentyl Glycol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of neopentyl glycol (NPG) and its various derivatives. Understanding the thermal properties of these compounds is critical for their application in diverse fields, including the development of high-performance polymers, lubricants, plasticizers, and drug delivery systems, where stability under varying temperature profiles is paramount. This document summarizes key quantitative data from thermal analysis studies, details the experimental methodologies used, and provides visual representations of chemical structures and analytical workflows.

Introduction to this compound and its Derivatives

This compound (2,2-dimethyl-1,3-propanediol) is a unique diol characterized by a quaternary α-carbon atom. This sterically hindered structure is the primary reason for the exceptional thermal and hydrolytic stability observed in its derivatives.[1][2] When incorporated into polyesters, polyurethanes, and other polymers, the neopentyl structure imparts significant resistance to heat, light, and water.[2][3] Common derivatives include esters, ethers, polyester (B1180765) polyols, and copolyesters, each tailored for specific applications.

Quantitative Thermal Stability Data

The thermal stability of this compound and its derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting and glass transitions.

Below are tables summarizing the key thermal stability parameters for NPG and some of its derivatives, extracted from various studies.

Table 1: Thermal Properties of this compound (NPG)

| Parameter | Value | Reference |

| Onset of Thermal Degradation | ~135°C | [4][5] |

| Termination of Degradation | ~195°C | [4][5] |

| Maximum Decomposition Temperature (Tmax) | 159.72°C | [4][5] |

| Weight Loss during Degradation | 55.66% | [6][7] |

Note: The thermal stability of NPG can be influenced by the presence of impurities or catalysts.

Table 2: Thermal Stability of this compound Derivatives

| Derivative | Analysis Type | Key Findings | Reference |

| This compound Fatty Acid Esters | TGA/DSC | High decomposition temperature ranges. | [8] |

| Poly(this compound adipate) | Boiling Point | >350°C | [9] |

| This compound Modified Polyester Polyol | TGA | Higher pyrolysis stability compared to glycol polyester polyol. | [10] |

| This compound-based Polyester Polyurethane | General | Better thermal stability against long-term heating compared to other polyesters. | [11] |

This table will be expanded as more specific quantitative data is gathered and analyzed.

Experimental Protocols

The accurate assessment of thermal stability is highly dependent on the experimental conditions. Below are detailed methodologies for the key analytical techniques cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Typical Experimental Parameters for NPG and its Derivatives:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., aluminum or platinum).

-

Heating Rate: A controlled linear heating rate is applied. For the analysis of NPG and its derivatives, a heating rate of 10 °C/min is commonly used.[6]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.[6] A constant flow rate is maintained throughout the analysis.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to induce complete decomposition, for example, up to 700°C.[6]

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters such as the onset decomposition temperature (the temperature at which significant weight loss begins), the peak decomposition temperature (the temperature of the maximum rate of weight loss, obtained from the derivative of the TGA curve), and the residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine melting points, glass transition temperatures, and heats of fusion.

Typical Experimental Parameters for NPG and its Derivatives:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Heating and Cooling Cycles: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 5 °C/min).[6]

-

Atmosphere: An inert atmosphere, such as argon, is typically used to purge the sample chamber.[6]

-

Temperature Range: The temperature range is selected to encompass the expected thermal transitions of the material. For NPG derivatives, this might range from ambient temperature to above their melting point.

-

Data Analysis: The DSC thermogram plots the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are identified as peaks. The glass transition is observed as a step change in the baseline.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Chemical Structures

The unique structural features of this compound and its derivatives are fundamental to their thermal stability.

Experimental Workflow for Thermal Stability Analysis

The systematic evaluation of the thermal stability of this compound derivatives follows a well-defined experimental workflow.

Conclusion

This compound and its derivatives exhibit excellent thermal stability, a property directly attributable to the unique 2,2-dimethyl-1,3-propanediol backbone. This guide has provided a summary of the available quantitative data on their thermal properties and detailed the standard experimental protocols for their determination. The presented information serves as a valuable resource for researchers and professionals in the selection and application of these versatile compounds in thermally demanding environments. Further research is encouraged to expand the quantitative database for a wider array of this compound derivatives to facilitate more direct and comprehensive comparisons.

References

- 1. researchgate.net [researchgate.net]

- 2. gantrade.com [gantrade.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of Neopentyl Glycol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol (NPG), systematic name 2,2-dimethylpropane-1,3-diol, is a widely used organic compound with the chemical formula C₅H₁₂O₂.[1][2] Its unique gem-dimethyl structure imparts excellent thermal and chemical stability to polymers and esters derived from it, leading to its extensive use in the synthesis of polyesters, resins, lubricants, and plasticizers. A thorough characterization of NPG is critical for quality control, reaction monitoring, and the development of new materials. Spectroscopic analysis provides the foundational data for confirming its molecular structure, identifying functional groups, and elucidating its chemical properties. This guide offers an in-depth overview of the primary spectroscopic techniques used to analyze this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of this compound. The molecule's high degree of symmetry results in simple, yet highly informative, spectra.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms and their neighboring environments. Due to its symmetrical structure, this compound exhibits two distinct proton signals.

Data Presentation: ¹H NMR Chemical Shifts

| Signal Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Integration |

| Methylene Protons (-CH₂-) | ~3.47 | Singlet | 4H |

| Hydroxyl Protons (-OH) | Variable (typically broad singlet) | Singlet | 2H |

| Methyl Protons (-CH₃) | ~0.89 | Singlet | 6H |

| Data sourced from publicly available spectral databases.[3] |

Experimental Protocol: ¹H NMR

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] The solvent must be deuterated to avoid obscuring the analyte signals.

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. Modern spectrometers often reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Filtration : Filter the sample solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[4]

-

Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum using a standard pulse program. Typical acquisition involves multiple scans (e.g., 8-16) which are averaged to improve the signal-to-noise ratio.[5]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum of this compound is characterized by three distinct signals, corresponding to the three unique carbon environments.

Data Presentation: ¹³C NMR Chemical Shifts

| Signal Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| Methylene Carbons (-CH₂-) | ~71.3 |

| Quaternary Carbon (-C(CH₃)₂-) | ~36.2 |

| Methyl Carbons (-CH₃) | ~22.0 |

| Data sourced from publicly available spectral databases. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃), due to the lower natural abundance and sensitivity of the ¹³C isotope.[4]

-

Filtration and Loading : Follow the same filtration and loading procedure as for ¹H NMR.

-

Data Acquisition : Acquire the spectrum using a standard ¹³C pulse sequence with proton decoupling. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A significantly higher number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Visualization: Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.

Caption: Correlation of NPG structure with its ¹H and ¹³C NMR signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to its hydroxyl (-OH) and alkane (C-H) groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3600 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |

| 3000 - 2850 | C-H (Alkane) | Stretching | Strong |

| 1470 - 1450 | C-H (Alkane) | Bending (Scissoring) | Medium |

| 1390 - 1365 | C-H (gem-dimethyl) | Bending (Rocking) | Medium |

| 1040 - 1000 | C-O (Primary Alcohol) | Stretching | Strong |

| A prominent broad peak is typically observed around 3288 cm⁻¹ for the hydroxyl group.[6][7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for liquid and solid samples that requires minimal preparation.

-

Instrument Setup : Ensure the ATR crystal (commonly diamond) is clean.[5][8] Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small drop of molten this compound (if solid) or a few crystals directly onto the ATR crystal.

-

Apply Pressure : Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.[8]

-

Data Acquisition : Acquire the spectrum. The spectral range is typically 4000 to 400 cm⁻¹.[5] Multiple scans are averaged to enhance the signal-to-noise ratio.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement to prevent cross-contamination.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elucidate the structure through fragmentation patterns. Electron Ionization (EI) is a common method for volatile compounds like NPG, often coupled with Gas Chromatography (GC-MS).

Data Presentation: Key Mass Spectral Fragments (Electron Ionization)

| m/z Value | Proposed Fragment Ion | Relative Intensity |

| 104 | [C₅H₁₂O₂]⁺ (Molecular Ion) | Low |

| 73 | [(CH₃)₂C(CH₂OH)]⁺ | High |

| 56 | [C₄H₈]⁺ or [C₃H₄O]⁺ | Base Peak (100%) |

| 55 | [C₄H₇]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

| 31 | [CH₂OH]⁺ | High |

| Data sourced from NIST and other public databases.[3] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

GC-MS Setup :

-

Injector : Set the injector temperature to approximately 230-250°C.[9]

-

Column : Use a suitable capillary column (e.g., DB-WAX or DB-5MS).[9][10]

-

Oven Program : Implement a temperature ramp, for instance, starting at 100°C, holding for 1 minute, and then ramping up to 240°C.[9]

-

Carrier Gas : Use helium at a constant flow rate (e.g., 1 mL/min).[9]

-

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The sample is vaporized and carried onto the column where separation occurs.

-

Mass Spectrometer : As NPG elutes from the GC column, it enters the MS ion source (operated in EI mode, typically at 70 eV). The resulting fragments are analyzed by the mass analyzer.

Visualization: Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed EI mass spectrometry fragmentation of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and C-C bonds.

Data Presentation: Expected Raman Shifts

While a detailed, assigned Raman spectrum for pure this compound is not as commonly published as other spectra, the analysis would focus on key regions:

| Wavenumber Range (cm⁻¹) | Expected Functional Group Vibrations |

| 3000 - 2800 | C-H Stretching |

| 1500 - 1300 | C-H Bending |

| 1200 - 800 | C-C Stretching and C-O Stretching |

| Specific peaks include a strong G-peak at 1580 cm⁻¹ and a weak D-peak at 1350 cm⁻¹ when analyzed as a composite with graphite.[11] |

Experimental Protocol: FT-Raman

-